molecular formula C17H19ClN2O6S2 B2766831 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 923233-59-4

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2766831
CAS No.: 923233-59-4
M. Wt: 446.92
InChI Key: XQLLWRCKXQUNGH-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl moiety and substituted aromatic rings. The compound integrates a sulfonamide group, a chloro-substituted phenyl ring, and a dimethoxybenzenesulfonyl moiety, conferring unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization, as observed in structurally related sulfonamide derivatives .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O6S2/c1-25-13-5-7-16(26-2)17(11-13)28(23,24)19-12-4-6-14(18)15(10-12)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLLWRCKXQUNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chloro-substituted phenyl ring : Enhances reactivity and interaction with biological targets.
  • Dioxidoisothiazolidin moiety : Known for diverse pharmacological activities.
  • Dimethoxybenzene sulfonamide : Imparts additional properties relevant to medicinal applications.

The molecular formula for this compound is C18H20ClN3O5SC_{18}H_{20}ClN_3O_5S with a molecular weight of approximately 425.88 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isothiazolidine Ring : The initial step involves the reaction of precursors with sulfur dioxide and nitrogen sources.
  • Chlorination : The phenyl ring is chlorinated using agents such as thionyl chloride.
  • Coupling with Dimethoxybenzenesulfonamide : This final step involves coupling the chlorinated intermediate with dimethoxybenzenesulfonamide in the presence of coupling agents.

Biological Activity

This compound exhibits significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in various cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes involved in metabolic pathways

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
  • Investigation into Anticancer Effects :
    • Research published in a peer-reviewed journal indicated that the compound significantly reduced viability in breast cancer cell lines through apoptosis induction mechanisms .
  • Enzyme Inhibition Study :
    • A study focused on the inhibition of specific enzymes involved in cancer metabolism showed promising results, indicating that this compound could serve as a lead for developing new anticancer drugs.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Core Structure Aromatic Substituents Key Functional Groups
Target Compound Isothiazolidin-dioxide 4-Cl, 2,5-dimethoxy Sulfonamide, Chloro, Methoxy
Analogs [7–9] 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X=H, Cl, Br) Triazole, Thione, Halogen
Patent Example [I-26] Isoxazole-carbamate Trifluoromethyl, Fluoro, Cl Carbamate, Trifluoromethyl
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazole-thione analogs [7–9] contrasts with the target compound’s sulfonamide νS=O (~1350 cm⁻¹) and νN-H (3150–3319 cm⁻¹) bands, reflecting divergent functional group interactions .
  • However, the isothiazolidin-dioxide ring may reduce metabolic stability relative to triazole-based derivatives .
Pharmacological Potential

While direct bioactivity data for the target compound is scarce, insights can be extrapolated from analogs:

  • Enzyme Inhibition : Triazole-thione derivatives [7–9] demonstrate inhibitory activity against carbonic anhydrase isoforms due to thione-mediated zinc coordination . The target compound’s sulfone group may lack this interaction, suggesting alternative mechanisms.
  • Antimicrobial Activity : Halogenated sulfonamides (e.g., [10–15]) exhibit broad-spectrum antimicrobial effects, driven by halogen-enhanced membrane penetration. The target compound’s chloro and methoxy substituents may similarly enhance bioavailability .

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